1-(Aminomethyl)-3-(propan-2-yl)cyclobutane-1-carboxylic acid
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Overview
Description
1-(Aminomethyl)-3-(propan-2-yl)cyclobutane-1-carboxylic acid is a compound of interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclobutane ring substituted with an aminomethyl group and a propan-2-yl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-3-(propan-2-yl)cyclobutane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors followed by functional group modifications.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes are often employed to scale up the production while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 1-(Aminomethyl)-3-(propan-2-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the aminomethyl position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, amines, and other nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted cyclobutane derivatives, alcohols, ketones, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Aminomethyl)-3-(propan-2-yl)cyclobutane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds and materials.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)-3-(propan-2-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The propan-2-yl group provides hydrophobic interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 1-(Aminomethyl)-3-(propan-2-yl)cyclobutane-1-carboxylic acid
- This compound
- This compound
Uniqueness: Compared to similar compounds, this compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C9H17NO2 |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
1-(aminomethyl)-3-propan-2-ylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C9H17NO2/c1-6(2)7-3-9(4-7,5-10)8(11)12/h6-7H,3-5,10H2,1-2H3,(H,11,12) |
InChI Key |
PXWADKCNXFZRGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC(C1)(CN)C(=O)O |
Origin of Product |
United States |
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